Cas no 2168705-82-4 (({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine)
({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- ({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine
- EN300-1269804
- ({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine
- 2168705-82-4
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- Inchi: 1S/C10H15BrN2S/c1-6-3-8(6)9(11)10-13-7(4-12-2)5-14-10/h5-6,8-9,12H,3-4H2,1-2H3
- InChI Key: ZPMXBMIZLGYVMJ-UHFFFAOYSA-N
- SMILES: BrC(C1=NC(CNC)=CS1)C1CC1C
Computed Properties
- Exact Mass: 274.01393g/mol
- Monoisotopic Mass: 274.01393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 53.2Ų
({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1269804-50mg |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 50mg |
$1080.0 | 2023-10-02 | ||
| Enamine | EN300-1269804-100mg |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 100mg |
$1131.0 | 2023-10-02 | ||
| Enamine | EN300-1269804-250mg |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 250mg |
$1183.0 | 2023-10-02 | ||
| Enamine | EN300-1269804-500mg |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 500mg |
$1234.0 | 2023-10-02 | ||
| Enamine | EN300-1269804-1000mg |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 1000mg |
$1286.0 | 2023-10-02 | ||
| Enamine | EN300-1269804-2500mg |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 2500mg |
$2520.0 | 2023-10-02 | ||
| Enamine | EN300-1269804-5000mg |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 5000mg |
$3728.0 | 2023-10-02 | ||
| Enamine | EN300-1269804-10000mg |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 10000mg |
$5528.0 | 2023-10-02 | ||
| Enamine | EN300-1269804-1.0g |
({2-[bromo(2-methylcyclopropyl)methyl]-1,3-thiazol-4-yl}methyl)(methyl)amine |
2168705-82-4 | 1g |
$0.0 | 2023-06-08 |
({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on ({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine
Professional Introduction to Compound with CAS No. 2168705-82-4 and Product Name: ({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine)
Compound with the CAS number 2168705-82-4 and the product name ({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure, characterized by a complex arrangement of functional groups, positions it as a promising candidate for further investigation in medicinal chemistry.
The core of this compound lies in its thiazole ring system, which is a well-documented motif in pharmaceuticals known for its biological activity. The presence of a bromo substituent at the 2-position of the cyclopropyl ring and a methylamine moiety at the 4-position of the thiazole ring introduces additional layers of reactivity and potential pharmacological effects. This specific configuration has been strategically designed to enhance interactions with biological targets, making it an intriguing subject for research.
In recent years, there has been a growing interest in thiazole derivatives due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The unique structural features of compound 2168705-82-4, such as the bromo-substituted cyclopropyl group and the methylamine side chain, are believed to contribute to its distinct pharmacological profile.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The thiazole ring can serve as a core structure that can be modified to target specific biological pathways. The bromo and methylamine groups provide sites for further functionalization, allowing chemists to tailor the compound's properties to achieve desired pharmacological outcomes. This flexibility makes it an attractive candidate for designing novel therapeutic agents.
Recent studies have highlighted the importance of thiazole derivatives in developing new drugs. For instance, researchers have explored their use in creating compounds that inhibit enzymes involved in cancer progression. The structural features of compound ({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine align well with this research direction, suggesting that it could be effective in modulating these enzymatic pathways.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromo group at the cyclopropyl ring is particularly critical, as it influences the overall reactivity and bioavailability of the molecule. Advanced synthetic techniques, such as cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex framework of this compound.
Evaluation of the pharmacological properties of compound 2168705-82-4 has begun with in vitro studies aimed at assessing its interaction with biological targets. Preliminary results indicate that it exhibits promising activity against certain enzymes and receptors relevant to diseases such as cancer and inflammation. These findings underscore its potential as a lead compound for further development.
The development of new pharmaceuticals relies heavily on understanding how molecular structures influence biological activity. The unique features of this compound make it an excellent model for studying structure-activity relationships (SAR). By systematically modifying its functional groups, researchers can gain insights into how different parts of the molecule contribute to its overall pharmacological effects.
In conclusion, compound with CAS number 2168705-82-4 and product name ({2-bromo(2-methylcyclopropyl)methyl-1,3-thiazol-4-yl}methyl)(methyl)amine represents a significant advancement in pharmaceutical chemistry. Its complex structure and unique functional groups position it as a promising candidate for drug development. Further research is warranted to fully explore its potential applications in medicine.
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